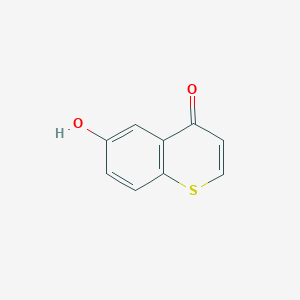
2-hydroxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-hydroxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)quinoline-4-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as quinoline and pyrimidine rings, and the piperidine moiety, are common to the compounds discussed in the papers. These structural features are often associated with a variety of pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves the formation of carboxamide linkages and the construction of heterocyclic systems. For instance, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides was achieved and evaluated for inotropic activity, which suggests a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds shows that the piperazine or piperidine ring often adopts a chair conformation, which is a stable form for such six-membered rings. The dihedral angles between the rings in these molecules, such as the pyrimidine and quinoline rings, can vary, affecting the overall three-dimensional shape and possibly the biological activity of the molecules .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from the functional groups present. For example, the carboxamide moiety can be involved in hydrogen bonding, which is crucial for the biological activity, as seen in the identification of TLR2 agonists among dihydropyrimidine-quinolone carboxamides . The hydroxylamine derivative of a related compound, 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline, was shown to be mutagenic, indicating that the hydroxylamine group can confer significant reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, such as in the carboxamide group, can affect solubility and binding interactions. The crystal packing of a related compound showed the formation of chains along a specific axis due to C—H⋯O hydrogen bonds, which is indicative of the solid-state behavior that can influence the compound's stability and solubility .
科学的研究の応用
Novel Synthesis Methods
Research has explored efficient synthesis methods for novel compounds, including those similar to the target compound, which are potentially useful in medicinal chemistry. For instance, an efficient synthesis process for novel diarylpyridopyrimidines, which could be structurally related to the compound of interest, has been developed, showing potential applications in drug discovery and development (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Antibacterial and Antifungal Agents
Several studies have focused on designing and synthesizing novel compounds for antibacterial and antifungal applications. This includes research on quinolonecarboxamide derivatives that show promise as potent antibacterial agents (Fujita, Chiba, Tominaga, & Hino, 1998). These studies highlight the potential of similar compounds in treating infections.
Antipsychotic Agents
Research into heterocyclic carboxamides, closely related to the query compound, has identified potential antipsychotic agents. These compounds have been evaluated for their binding affinity to dopamine and serotonin receptors, showing promising results in models predictive of antipsychotic activity without significant extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).
Anti-inflammatory and Analgesic Agents
The synthesis of novel heterocyclic compounds derived from known structures has been explored for their anti-inflammatory and analgesic properties. This includes research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, indicating their significant potential as COX-2 inhibitors with good analgesic and anti-inflammatory activities (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Fluorescent Probes for DNA Detection
The development of novel fluorescent probes for DNA detection based on benzimidazoquinolines, which may share structural similarities with the query compound, has been reported. These probes exhibit strong fluorescence emission intensity, offering potential applications in biochemical and medical research for DNA interaction studies (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
将来の方向性
特性
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-12-10-17(26)24-20(21-12)25-8-6-13(7-9-25)22-19(28)15-11-18(27)23-16-5-3-2-4-14(15)16/h2-5,10-11,13H,6-9H2,1H3,(H,22,28)(H,23,27)(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXXBMMMVHQPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

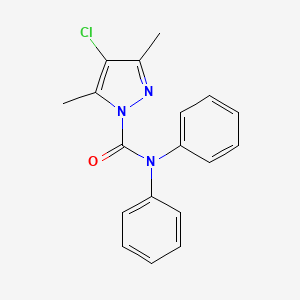
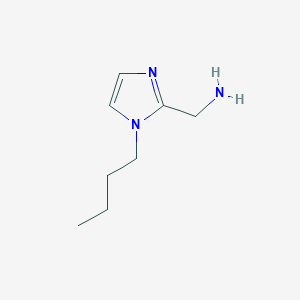
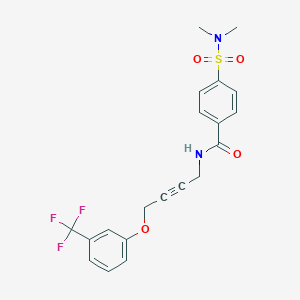
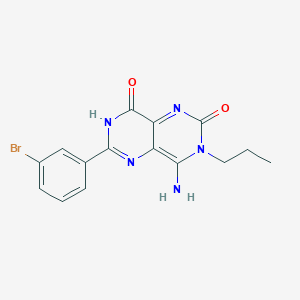
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2503892.png)
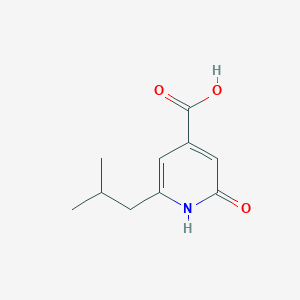


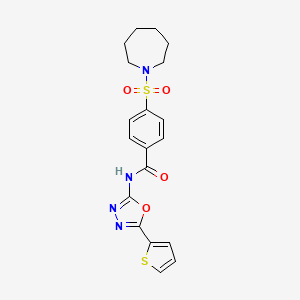
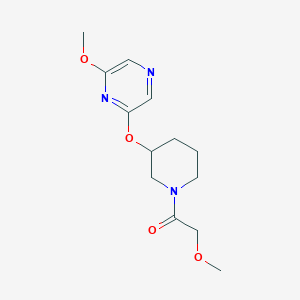
![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)
![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

